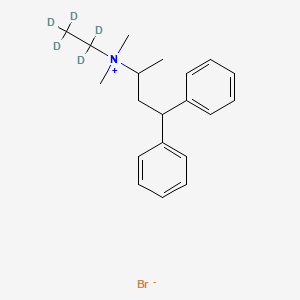
Emepronium-d5 Bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Emepronium-d5 Bromide is a deuterated form of Emepronium Bromide, which is an anticholinergic drug used primarily in urology as an antispasmodic agent. The compound is characterized by the presence of deuterium atoms, which replace some of the hydrogen atoms in the molecule. This modification is often used in scientific research to study the pharmacokinetics and metabolic pathways of the drug.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Emepronium-d5 Bromide involves the incorporation of deuterium atoms into the Emepronium Bromide molecule. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of N-ethyl-N,N-dimethyl-4,4-diphenylbutan-2-amine.
Deuteration: The ethyl group is replaced with a deuterated ethyl group (CD3CD2-) using deuterated reagents.
Quaternization: The deuterated amine is then quaternized with methyl bromide to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the deuterated starting material.
Purification: The product is purified using techniques such as crystallization and chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Emepronium-d5 Bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium iodide, typically under aqueous conditions.
Oxidation: Oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium iodide would yield the corresponding iodide salt.
Wissenschaftliche Forschungsanwendungen
Emepronium-d5 Bromide is used extensively in scientific research due to its unique properties:
Pharmacokinetics: The deuterated form is used to study the pharmacokinetics of Emepronium Bromide, as the presence of deuterium can affect the metabolic pathways and the rate of drug metabolism.
Metabolic Studies: Researchers use this compound to investigate the metabolic fate of the drug in biological systems.
Drug Development: The compound is used in the development of new anticholinergic drugs, providing insights into the structure-activity relationship.
Wirkmechanismus
Emepronium-d5 Bromide exerts its effects by acting as an antagonist at muscarinic acetylcholine receptors. The mechanism involves:
Receptor Binding: The compound binds to muscarinic receptors, inhibiting the action of acetylcholine.
Inhibition of Smooth Muscle Contraction: By blocking acetylcholine, the compound prevents the contraction of smooth muscles in the urinary tract, thereby reducing spasms and increasing bladder capacity.
Vergleich Mit ähnlichen Verbindungen
Emepronium-d5 Bromide is compared with other anticholinergic compounds such as:
Flavoxate Hydrochloride: Both compounds are used to treat urinary incontinence, but this compound has a more significant effect on bladder capacity.
Oxybutynin Chloride: While both are anticholinergic agents, this compound is less commonly used due to its side effects, such as esophageal ulceration.
Tolterodine Tartrate: This compound is another anticholinergic agent used for overactive bladder, but it has a different side effect profile compared to this compound.
Conclusion
This compound is a valuable compound in scientific research and medicine, particularly in the field of urology. Its unique properties, including the presence of deuterium, make it an essential tool for studying drug metabolism and developing new therapeutic agents.
Eigenschaften
Molekularformel |
C20H28BrN |
|---|---|
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
4,4-diphenylbutan-2-yl-dimethyl-(1,1,2,2,2-pentadeuterioethyl)azanium;bromide |
InChI |
InChI=1S/C20H28N.BrH/c1-5-21(3,4)17(2)16-20(18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17,20H,5,16H2,1-4H3;1H/q+1;/p-1/i1D3,5D2; |
InChI-Schlüssel |
UVKFSMBPRQBNCH-PAJIIYFZSA-M |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])[N+](C)(C)C(C)CC(C1=CC=CC=C1)C2=CC=CC=C2.[Br-] |
Kanonische SMILES |
CC[N+](C)(C)C(C)CC(C1=CC=CC=C1)C2=CC=CC=C2.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


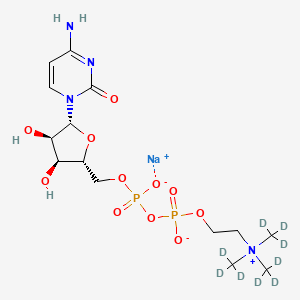
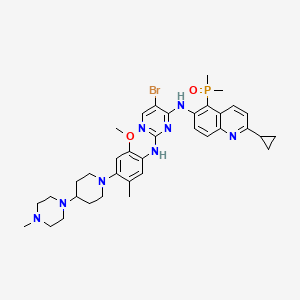

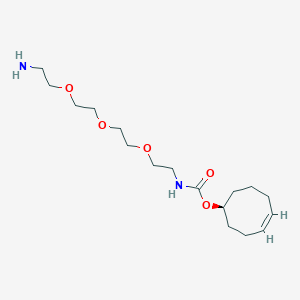
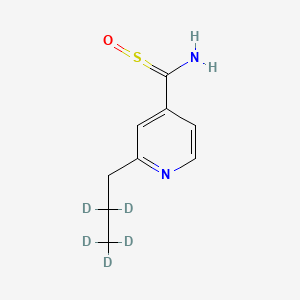
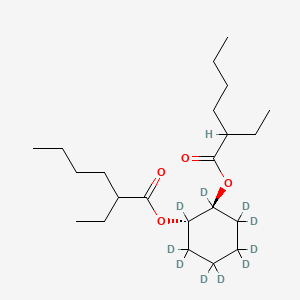

![[(2R,3S)-2-amino-3-ethenyl-3-hydroxypentadecyl] dihydrogen phosphate](/img/structure/B15144495.png)

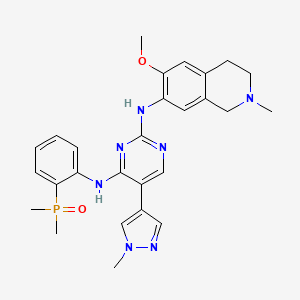
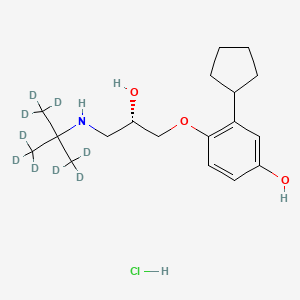
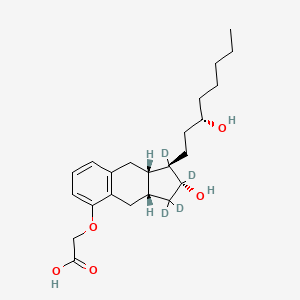
![1H,19H-Cyclopropa[9,10]cyclopenta[a]phenanthrene, 9,19-cyclolanostane-3,24,25-triol deriv.](/img/structure/B15144536.png)

